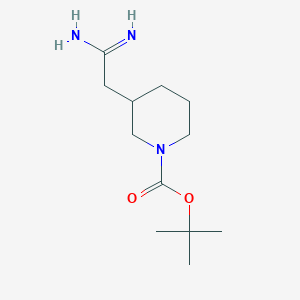
3-Ethenyl-1,2-dimethyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenyl-1,2-dimethyl-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1,2-dimethyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a precursor that provides the ethenyl and dimethyl groups.
Another method involves the palladium-catalyzed cross-coupling reactions, such as the Heck reaction, where a halogenated indole derivative reacts with an alkene in the presence of a palladium catalyst to introduce the ethenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the above synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-Ethenyl-1,2-dimethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation with catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of 3-(2-carboxyethyl)-1,2-dimethyl-1H-indole.
Reduction: Formation of 3-ethyl-1,2-dimethyl-1H-indole.
Substitution: Formation of 3-bromo-1,2-dimethyl-1H-indole.
科学的研究の応用
3-Ethenyl-1,2-dimethyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its aromatic structure.
作用機序
The mechanism of action of 3-Ethenyl-1,2-dimethyl-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethenyl group can participate in conjugation with the indole ring, affecting the compound’s electronic properties and reactivity. Molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
類似化合物との比較
Similar Compounds
1-Methylindole: Lacks the ethenyl group but shares the indole core.
3-Methylindole: Similar structure but with a methyl group instead of an ethenyl group.
2,3-Dimethylindole: Lacks the ethenyl group but has two methyl groups on the indole ring.
Uniqueness
3-Ethenyl-1,2-dimethyl-1H-indole is unique due to the presence of both ethenyl and dimethyl substituents, which can significantly influence its chemical reactivity and potential applications. The ethenyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
65037-61-8 |
|---|---|
分子式 |
C12H13N |
分子量 |
171.24 g/mol |
IUPAC名 |
3-ethenyl-1,2-dimethylindole |
InChI |
InChI=1S/C12H13N/c1-4-10-9(2)13(3)12-8-6-5-7-11(10)12/h4-8H,1H2,2-3H3 |
InChIキー |
NTIRZEVKXMVZCJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine hydrochloride](/img/structure/B13534670.png)
![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13534673.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanenitrile](/img/structure/B13534680.png)




![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B13534713.png)





